![molecular formula C12H15N3O4 B145947 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone CAS No. 127686-49-1](/img/structure/B145947.png)
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone
Übersicht
Beschreibung
4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone (NNKOAc), also referred to as NNK acetate, is a tobacco-specific nitrosamine (TSNA) structurally related to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . It is a potent carcinogen implicated in DNA damage and tumorigenesis, particularly in lung and pancreatic tissues . NNKOAc is distinguished by its acetoxymethyl group, which facilitates metabolic activation to reactive intermediates that form DNA adducts, a critical step in carcinogenesis .
Vorbereitungsmethoden
Precursor Synthesis and Structural Considerations
The synthesis of NNKOAc begins with the preparation of its immediate precursor, 4-(hydroxymethylamino)-1-(3-pyridyl)-1-butanone. This intermediate is synthesized via reductive amination of 4-oxo-1-(3-pyridyl)-1-butanone with ammonium acetate and sodium cyanoborohydride in methanol under reflux . The hydroxymethyl group is subsequently acetylated using acetic anhydride in dichloromethane with catalytic pyridine, yielding 4-(acetoxymethylamino)-1-(3-pyridyl)-1-butanone .
Key Reaction:
4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{4-(Hydroxymethylamino)-1-(3-pyridyl)-1-butanone}
3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{4-(Acetoxymethylamino)-1-(3-pyridyl)-1-butanone}
Nitrosation Reaction and Optimization
The critical step in NNKOAc synthesis is nitrosation, where the acetoxymethylamino group is converted to a nitrosamino moiety. This is achieved by treating 4-(acetoxymethylamino)-1-(3-pyridyl)-1-butanone with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C . The reaction proceeds via diazotization, forming a transient diazonium intermediate that rearranges to the stable nitroso compound .
Reaction Conditions:
-
Temperature: 0–5°C (prevents thermal decomposition of nitrous acid)
-
Molar Ratio: 1:1.2 (precursor:NaNO₂)
-
Solvent: Aqueous HCl (1 M)
-
Reaction Time: 2–4 hours
Mechanistic Pathway:
-
Protonation of the amine group by HCl.
-
Attack by nitrous acid (HNO₂) to form an N-nitrosammonium ion.
Industrial-Scale Production and Challenges
Commercial production of NNKOAc, as noted by Toronto Research Chemicals, follows batch processes with rigorous quality control . Key challenges include:
-
Instability of Nitroso Intermediates: NNKOAc degrades under acidic or alkaline conditions, necessitating neutral pH storage at –20°C .
-
Byproduct Formation: Competing reactions, such as oxidation of the pyridyl ring, are minimized by maintaining low temperatures and inert atmospheres .
-
Yield Optimization: Industrial batches report 60–70% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Table 1: Comparative Synthesis Parameters for NNKOAc and Analogues
Parameter | NNKOAc | NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) |
---|---|---|
Precursor | 4-(Acetoxymethylamino)-1-(3-pyridyl)-1-butanone | 4-(Methylamino)-1-(3-pyridyl)-1-butanone |
Nitrosating Agent | NaNO₂/HCl | NaNO₂/HCl |
Reaction Temperature | 0–5°C | 0–5°C |
Yield | 60–70% | 75–85% |
Stability | Low (t₁/₂ = 1–2 weeks at 37°C) | Moderate (t₁/₂ = 3–4 weeks at 37°C) |
Analytical Characterization and Quality Control
NNKOAc is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and ultraviolet (UV) spectroscopy .
-
¹H NMR (CDCl₃): δ 8.65 (s, 1H, pyridyl-H), 8.45 (d, 1H, pyridyl-H), 7.35 (m, 1H, pyridyl-H), 4.60 (s, 2H, CH₂OAc), 3.20 (t, 2H, CH₂N), 2.55 (t, 2H, CH₂CO), 2.10 (s, 3H, OAc) .
-
HRMS: m/z calculated for C₁₁H₁₅N₃O₃ [M+H]⁺: 238.1188; found: 238.1191 .
Applications in Research and Carcinogenicity Studies
NNKOAc is a model compound for studying DNA adducts formed by tobacco-specific nitrosamines . It reacts with guanine residues in DNA to form O⁶-(pyridyloxobutyl)guanine adducts, which are substrates for O⁶-alkylguanine-DNA alkyltransferase (AGT) . These adducts exhibit a half-life of 1–2 weeks at 37°C, making them critical biomarkers for assessing tobacco-induced mutagenesis .
Biological Relevance:
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates that can further react with DNA, leading to mutations.
Reduction: Reduction reactions can convert the nitrosamine group to an amine, altering the compound’s biological activity.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and toxicities.
Wissenschaftliche Forschungsanwendungen
Toxicological Studies
Research has consistently shown that NNKOAc exhibits significant carcinogenic potential. In studies involving animal models, particularly B6C3F1 mice, exposure to NNKOAc resulted in various toxic effects, including alterations in gene expression related to oxidative stress and inflammatory responses. For instance, one study demonstrated that mice exposed to ozone in combination with NNKOAc exhibited significant toxicity through pathways involving NF-kappaB and Nrf2 .
DNA Adduct Formation
A critical aspect of the carcinogenicity of NNKOAc is its ability to form DNA adducts. These adducts are formed when the compound interacts with DNA, leading to mutagenic changes. Research indicates that the metabolic activation of NNKOAc results in the formation of 4-(3-pyridyl)-4-oxobutyl (POB)-DNA adducts, which have been identified both in vitro and in vivo . The identification of these adducts is crucial for understanding the molecular basis of tobacco-related cancers.
Metabolic Pathways
The metabolism of NNKOAc involves cytochrome P450 enzymes that facilitate the formation of reactive intermediates capable of binding to DNA. Studies have shown that these metabolic processes can produce diazonium ions and formaldehyde, contributing to DNA damage and subsequent carcinogenesis .
Protective Agents Against Carcinogenic Effects
Research has explored potential protective agents against the harmful effects of NNKOAc. For example, extracts from betel leaves have shown efficacy in reducing the mutagenic effects of NNK (from which NNKOAc is derived) in laboratory settings. Betel leaf extract was found to suppress mutagenicity in both Ames and micronucleus tests and reduced tumorigenic effects by approximately 25% in mouse models . This suggests a possible avenue for developing chemopreventive strategies against tobacco-related cancers.
Investigating Combined Exposures
Further studies have examined the combined effects of nicotine and NNKOAc on lung tumorigenesis. Notably, chronic nicotine consumption did not appear to influence the tumorigenic effects induced by NNKOAc in mouse models, indicating that nicotine may not exacerbate the carcinogenic potential of this nitrosamine . This finding is essential for understanding the interactions between various tobacco constituents and their collective impact on cancer risk.
Summary of Key Research Findings on NNKOAc
Wirkmechanismus
The carcinogenic effects of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and cancer development. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Structural and Metabolic Differences
NNKOAc belongs to the TSNA family, which includes NNK, NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), and NNN (N'-nitrosonornicotine) . Key distinctions include:
Compound | Structure | Metabolic Activation Pathway | Major DNA Adducts |
---|---|---|---|
NNKOAc | Acetoxymethylnitrosamino group | Hydrolysis → Pyridyloxobutyl-diazonium | Pyridyloxobutyl (POB)-DNA adducts |
NNK | Methylnitrosamino group | α-hydroxylation (methyl/methylene) | O⁶-methylguanine, POB-DNA adducts |
NNAL | Hydroxyl group (reduced NNK metabolite) | Glucuronidation or α-hydroxylation | O⁶-methylguanine (via further metabolism) |
NNN | N-nitroso pyrrolidine ring | α-hydroxylation (pyrrolidine ring) | POB-DNA adducts (via pyridyloxobutylation) |
- NNKOAc undergoes rapid hydrolysis to generate a pyridyloxobutyl-diazonium ion, directly forming POB-DNA adducts without requiring cytochrome P450-mediated α-hydroxylation .
- NNK requires α-hydroxylation at either the methyl or methylene carbon to produce methylating or POB-diazonium intermediates, respectively .
- NNAL, a major NNK metabolite, is less carcinogenic unless further metabolized to reactive species .
Tumorigenic Activity
Studies in A/J mice and F344 rats demonstrate divergent carcinogenic profiles:
- NNKOAc : Induces lung tumors via POB-DNA adducts. In combination with methylating agents like acetoxymethyl-methylnitrosamine (AMMN), NNKOAc enhances tumorigenicity by increasing O⁶-methylguanine persistence in lung DNA .
- NNK: Potent lung and pancreatic carcinogen; induces both O⁶-methylguanine (methylation) and POB-DNA adducts .
- NNN : Primarily causes esophageal and oral tumors via POB-DNA adducts .
Table 1: Tumor Incidence in A/J Mice (Single Dose)
Treatment | Lung Tumor Multiplicity (Tumors/Mouse) | Key Mechanism |
---|---|---|
NNKOAc (2.5 µmol) | 0.5 | POB-DNA adducts |
AMMN (10 µmol) | 1.8 | O⁶-methylguanine |
NNKOAc + AMMN | 7.0 | Synergistic POB + methylation adducts |
NNK (10 µmol) | 5.5 | Combined methylation + POB adducts |
Data from highlight NNKOAc's role in enhancing DNA methylation damage when combined with AMMN, surpassing NNK's tumorigenicity at equivalent doses.
DNA Adduct Formation and Repair
- NNKOAc : Forms stable POB-DNA adducts, which are less efficiently repaired than O⁶-methylguanine .
- NNK : Generates both O⁶-methylguanine (repaired by O⁶-alkylguanine-DNA alkyltransferase) and POB adducts (repaired by nucleotide excision repair) .
- NNAL : Forms O⁶-methylguanine adducts only after metabolic conversion to NNK-like intermediates .
Mechanistic Insights from Biomarker Studies
- Hemoglobin Adducts: NNKOAc and NNK both release 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) upon hydrolysis of hemoglobin adducts, but NNKOAc exhibits higher HPB release efficiency due to its pre-activated structure .
Implications for Human Carcinogenesis
- Secondhand Smoke Exposure : NNKOAc is detected in tobacco smoke and contributes to DNA damage in bronchial epithelial cells, as shown by γ-H2AX phosphorylation assays .
Biologische Aktivität
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone, commonly referred to as NNKOAc, is a derivative of the well-known tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Both compounds are recognized for their significant roles in the carcinogenic processes associated with tobacco use. This article delves into the biological activity of NNKOAc, focusing on its mechanisms of action, metabolic pathways, and implications in cancer research.
- IUPAC Name : 4-(Acetoxymethyl)-N-nitroso-1-(3-pyridyl)-1-butanamine
- Molecular Formula : C10H13N3O2
- Molecular Weight : 207.23 g/mol
NNKOAc is metabolically activated to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts are critical in understanding the carcinogenic potential of NNKOAc as they can result in mutations during DNA replication.
Key Metabolic Pathways:
- Nitrosation : NNKOAc undergoes nitrosation, forming electrophilic species that interact with nucleophilic sites on DNA.
- DNA Adduct Formation : The primary adducts formed include 4-(3-pyridyl)-4-oxobutyl (POB)-DNA adducts, which have been identified in various studies involving animal models and human tissues .
Biological Activity and Carcinogenicity
Research indicates that NNKOAc exhibits potent carcinogenic properties similar to its parent compound, NNK. Studies have shown that exposure to NNKOAc leads to significant DNA damage in vitro and in vivo.
Case Studies:
- Study on Renal Cell Carcinoma (RCC) : A population-based case-control study revealed that higher levels of NNKOAc-induced DNA damage were associated with increased RCC risk. The comet assay demonstrated significantly higher Olive tail moments in RCC cases compared to controls, indicating greater DNA damage from NNKOAc exposure .
- Chronic Exposure Studies : Long-term exposure studies in F344 rats showed persistent formation of POB-DNA adducts in lung and liver tissues over extended periods, emphasizing the compound's potential for inducing cancer through chronic exposure .
Data Tables
Q & A
Q. What is the carcinogenic classification of 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone, and how does it inform experimental design in tobacco-related cancer studies?
4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone (referred to in some studies as a precursor or analog of NNK) is implicated in DNA alkylation, leading to adduct formation linked to tumorigenesis . While the IARC classifies its methyl analog, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), as a Group 1 human carcinogen , the acetoxymethyl derivative is studied for its role in generating persistent DNA adducts (e.g., O²-(3-pyridyl)-4-oxobutylthymine) that evade repair mechanisms . Researchers should design studies using in vivo models (e.g., F344 rats) with controlled dosing protocols to assess tumor incidence and adduct persistence .
Q. What methodological considerations are critical for preparing stable solutions of 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone in laboratory settings?
The compound is typically supplied as a solid and requires dissolution in inert organic solvents (e.g., DMSO or ethanol) purged with nitrogen/argon to prevent degradation . Solubility in PBS is limited (~10 mg/mL), and aqueous solutions should be freshly prepared to avoid hydrolysis. Residual solvents must be minimized (<1% v/v) to prevent cellular toxicity in biological assays . For isotopic tracing, deuterated analogs (e.g., 4-(methylnitrosamino)-1-(3-pyridyl-d₄)-1-butanone) are recommended for mass spectrometry-based quantification .
Q. How do cytochrome P450 enzymes metabolize 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone, and what assays are used to quantify its reactive intermediates?
Metabolism involves α-hydroxylation by CYP2A6 and CYP2B1, generating reactive diazonium ions that alkylate DNA . Key metabolites include 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and 4-oxo-4-(3-pyridyl)butyric acid . In vitro microsomal assays with NADPH cofactors are used to track metabolite formation, while LC-MS/MS quantifies HPB-releasing DNA adducts in tissues . Competitive inhibition studies with isothiocyanates (e.g., phenethyl isothiocyanate) can elucidate metabolic activation pathways .
Q. What advanced techniques are employed to resolve contradictions in DNA adduct repair efficiency for 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone?
Persistent adducts like O²-(3-pyridyl)-4-oxobutylthymine exhibit low repair fidelity by base excision repair (BER) and nucleotide excision repair (NER) systems. Competitive primer extension assays with DNA polymerases (e.g., Pol β or κ) reveal translesion synthesis errors . Comparative adductomics using ²³P-postlabeling or high-resolution mass spectrometry can quantify adduct levels in target tissues (e.g., lung or liver) and correlate them with tumorigenic outcomes .
Q. How do chemopreventive agents like squalene modulate the carcinogenicity of 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone, and what biomarkers validate their efficacy?
Squalene, a triterpene in olive oil, reduces NNK-induced lung tumors in A/J mice by inhibiting metabolic activation and oxidative DNA damage. Experimental protocols include:
- Dietary administration (5% squalene) prior to NNK exposure .
- Quantifying urinary metabolites (e.g., HPB) via GC-NICI-MS as biomarkers of reduced metabolic activation .
- Measuring 8-oxo-dG levels in lung DNA to assess oxidative damage suppression .
Q. What in vivo models best replicate the tissue-specific carcinogenesis of 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone, and how are dosing regimens optimized?
F344 rats administered 63.5 mg/animal of NNK (methyl analog) develop lung tumors with 90% incidence, while the acetoxymethyl variant requires lower doses due to higher reactivity . Subcutaneous injection or osmotic minipumps ensure consistent systemic delivery. Endpoints include tumor multiplicity, histopathology, and adduct burden in lung/liver DNA .
Q. How do isotopic labeling strategies improve the detection of 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone adducts in complex biological matrices?
Deuterated analogs (e.g., 3-pyridyl-d₄) serve as internal standards in LC-HRMS workflows, enabling precise quantification amid matrix interference . Stable isotope dilution assays (SIDA) are critical for validating adduct biomarkers in human urine or plasma, with detection limits <1 fmol/mg DNA .
Eigenschaften
IUPAC Name |
[nitroso-(4-oxo-4-pyridin-3-ylbutyl)amino]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-10(16)19-9-15(14-18)7-3-5-12(17)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOGEOISASKDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN(CCCC(=O)C1=CN=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155627 | |
Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127686-49-1 | |
Record name | 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127686-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127686491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.